N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, an indole moiety, and methoxybenzyl and methoxyethyl substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable triazole precursor, followed by the introduction of the indole-2-carboxamide group through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety is known to interact with various biological pathways, potentially affecting cell signaling and gene expression. The methoxybenzyl and methoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can be compared with similar compounds such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a methoxybenzyl group but differs in its core structure, which is a pyrazole instead of a triazole.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole moiety but has different substituents and a different overall structure. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]indole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-29-12-11-27-18-6-4-3-5-16(18)14-19(27)21(28)24-22-23-20(25-26-22)13-15-7-9-17(30-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
UQPCOQSNXDUABG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.